N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

PIM kinase inhibition Selectivity profile Thiazolecarboxamide series

The compound N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (CAS 930082-66-9, molecular formula C14H10N4OS, molecular weight 282.32 g/mol) is a synthetic small molecule belonging to the thiazolecarboxamide class of heterocyclic compounds. It is structurally characterized by a central 1,3-thiazole ring linked to a pyridin-3-yl substituent and a pyridine-2-carboxamide moiety.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
Cat. No. B11025787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C14H10N4OS/c19-13(11-5-1-2-7-16-11)18-14-17-12(9-20-14)10-4-3-6-15-8-10/h1-9H,(H,17,18,19)
InChIKeyHMADQLLATGVOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide: Compound Identity and Basic Characteristics for Procurement Evaluation


The compound N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (CAS 930082-66-9, molecular formula C14H10N4OS, molecular weight 282.32 g/mol) is a synthetic small molecule belonging to the thiazolecarboxamide class of heterocyclic compounds [1]. It is structurally characterized by a central 1,3-thiazole ring linked to a pyridin-3-yl substituent and a pyridine-2-carboxamide moiety. This compound has been disclosed in patent literature as part of a series of PIM kinase inhibitors developed by Incyte Corporation, targeting the Pim kinase family for potential oncology applications [1]. Basic physicochemical properties and commercial availability data remain limited in the public domain.

Why Generic Substitution of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Is Not Evidence-Based


In-class compounds within the thiazolecarboxamide series cannot be simply interchanged without risk of substantial variation in target engagement, selectivity profile, and pharmacokinetic behavior. The PIM kinase inhibitor patent family (WO2014113388) encompasses a wide range of structural variations where subtle modifications to the heterocyclic substituents are known to dramatically alter potency across the PIM1, PIM2, and PIM3 isoforms [1]. Without quantitative, comparator-based selectivity and potency data for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide, any assumption of functional equivalence to other disclosed analogs is scientifically unfounded and carries procurement risk.

Quantitative Differentiation Evidence for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide


Absence of Publicly Available Comparator-Based Quantitative Differentiation Data

A comprehensive search of primary literature, patents, and authoritative databases did not yield any direct head-to-head comparison data, cross-study comparable quantitative data, or reliable class-level inference for this specific compound against named comparators. The compound is described within a broad Markush structure in patent WO2014113388 as a potential PIM kinase inhibitor, but no discrete IC50, Ki, selectivity ratio, or pharmacokinetic parameter is publicly reported for this exact entity [1]. Consequently, no quantified differentiation can be claimed.

PIM kinase inhibition Selectivity profile Thiazolecarboxamide series

Application Scenarios for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Based on Available Evidence


Internal Reference Standard for PIM Kinase Chemical Series SAR Exploration

Given its structural simplicity relative to more elaborated analogs in the Incyte patent, this compound may serve as a minimal pharmacophore reference point for structure-activity relationship (SAR) studies within a proprietary PIM kinase inhibitor program. However, no public data confirm its suitability for this purpose [1].

Negative Control Compound for PIM Kinase Assay Development

If future studies demonstrate that this compound lacks appreciable PIM kinase inhibitory activity, it could theoretically be used as a negative control in biochemical assays. This scenario is speculative and not supported by any current published evidence [1].

Starting Material for Derivatization in Medicinal Chemistry

The compound contains synthetic handles (e.g., the free NH of the carboxamide and positions on the pyridine rings) that could be exploited for further chemical modification. This is a generic property of the scaffold and not a unique differentiation [1].

Quote Request

Request a Quote for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.